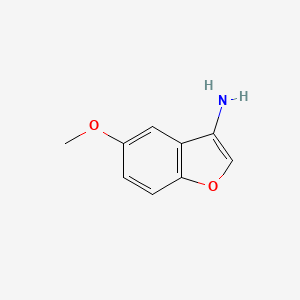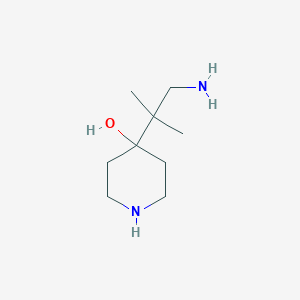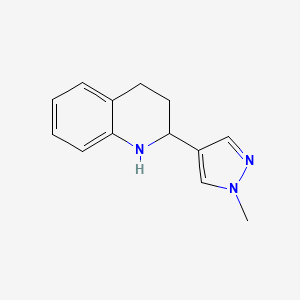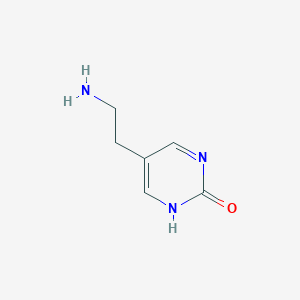
5-(2-Aminoethyl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)pyrimidin-2-ol: is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxypyrimidine.
Aminoethylation: The 2-hydroxypyrimidine is then subjected to aminoethylation using ethylenediamine under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality.
Automated Processes: Employing automated processes for precise control of reaction conditions, such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Aminoethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: 5-(2-Aminoethyl)pyrimidin-2-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Similar structure but lacks the hydroxyl group at the 2-position.
5-Aminopyrimidine: Similar structure but lacks the aminoethyl group at the 5-position.
2-Hydroxypyrimidine: Similar structure but lacks the aminoethyl group at the 5-position.
Uniqueness: 5-(2-Aminoethyl)pyrimidin-2-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-2-1-5-3-8-6(10)9-4-5/h3-4H,1-2,7H2,(H,8,9,10) |
Clé InChI |
CDEXSHPWORJAQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
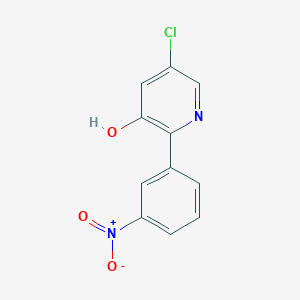
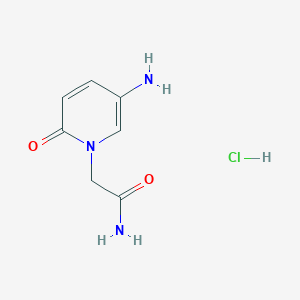

![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)
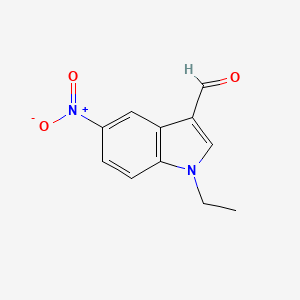

![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
